2'-O-Methylation in Dinucleotides Reduces Base Stacking Propensity and Alters Backbone Conformation Relative to Natural Counterparts
Quaedflieg et al. synthesized and characterized six pairs of phosphate-methylated RNA dinucleotides stabilized by a 2'-O-methyl group in the 5'-terminal residue, including r(ApG) with 2'-O-methyl and phosphate-methyl modifications. NMR J-coupling analysis revealed that the central C4'-C5' (γ) and C5'-O5' (β) bonds in the modified dimers show reduced preference for the γ+ and βt rotamers compared to their natural analogs, indicating diminished base stacking upon introduction of the 2'-O-methyl group [1]. Circular dichroism analysis confirmed substantially reduced molecular ellipticities in the modified dimers compared to natural counterparts, further corroborating reduced base stacking [1].
| Evidence Dimension | Base stacking propensity (via NMR rotamer preference and CD ellipticity) |
|---|---|
| Target Compound Data | Diminished preference for γ+ and βt rotamers; substantially reduced CD molecular ellipticities relative to natural analog |
| Comparator Or Baseline | Natural r(ApG) dinucleotide (unmodified) |
| Quantified Difference | Qualitative reduction in stacking (diminished rotamer preference; reduced CD ellipticity) |
| Conditions | High-field NMR and CD spectroscopy in aqueous solution; six dinucleotide pairs including r(ApG) with 2'-O-methyl on 5'-terminal residue |
Why This Matters
This conformational alteration affects hybridization behavior and enzymatic recognition, which is critical when selecting building blocks for oligonucleotide therapeutics or structural probes.
- [1] Quaedflieg PJLM, Van Der Heiden AP, Koole LH, Coenen AJJM, Van Der Wal S, Meijer EM. Synthesis and Conformational Analysis of Phosphate-Methylated RNA Dinucleotides. Journal of Organic Chemistry. 1991;56(20):5846-5859. DOI: 10.1021/jo00020a028. View Source
